6,6-Dibromo-1-methylbicyclo[3.1.0]hexane
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Overview
Description
6,6-Dibromo-1-methylbicyclo[310]hexane is a bicyclic organic compound characterized by its unique structure, which includes two bromine atoms and a methyl group attached to a bicyclo[310]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of cyclopropanation reactions based on carbenes and metallocarbenes . These methods are efficient but often require sophisticated and pre-functionalized starting materials.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like methyllithium.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex bicyclic structures.
Common Reagents and Conditions:
Methyllithium: Used for substitution reactions to replace bromine atoms.
Major Products:
Substitution Products: When reacted with methyllithium, the major products are derivatives where bromine atoms are replaced.
Cycloaddition Products: The reaction with styrene yields exo- and endo-7-phenylbicyclo[4.2.0]oct-1-ene.
Scientific Research Applications
6,6-Dibromo-1-methylbicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for synthesizing bioactive molecules and potential drug candidates.
Organic Synthesis: Its unique structure and reactivity make it valuable for constructing complex organic frameworks.
Material Science: The compound’s properties are explored for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action for 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane involves its ability to participate in various chemical reactions due to the presence of bromine atoms and the strained bicyclic structure. The compound can generate reactive intermediates like 1,2-cyclohexadiene, which can further react with other molecules to form complex products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-methylbicyclo[3.1.0]hexane: A similar compound without the bromine atoms, used for comparison in thermophysical property studies.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with different substituents, used in pharmaceutical applications.
Uniqueness: 6,6-Dibromo-1-methylbicyclo[31The compound’s ability to undergo specific substitution and cycloaddition reactions sets it apart from other similar bicyclic compounds .
Properties
CAS No. |
106988-84-5 |
---|---|
Molecular Formula |
C7H10Br2 |
Molecular Weight |
253.96 g/mol |
IUPAC Name |
6,6-dibromo-1-methylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H10Br2/c1-6-4-2-3-5(6)7(6,8)9/h5H,2-4H2,1H3 |
InChI Key |
ZIWHXWXRWIUFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC1C2(Br)Br |
Origin of Product |
United States |
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